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Compound of Interest

Compound Name:
2-(4-Nitro-phenoxymethyl)-

[1,3]dioxolane

CAS No.: 179246-35-6

Cat. No.: B071002

Get Quote

The Strategic Utility of 2-(4-Nitrophenoxymethyl)-1,3-dioxolane in Advanced Organic Synthesis

As a Senior Application Scientist in drug development, I frequently design synthetic routes that

require robust, bifunctional building blocks capable of withstanding multi-step sequences. 2-(4-

Nitrophenoxymethyl)-1,3-dioxolane is a highly specialized intermediate that serves as a

masked equivalent of (4-nitrophenoxy)acetaldehyde. By combining a reducible nitroarene with

an acid-labile acetal, this molecule provides the orthogonal reactivity necessary for the precise

construction of complex active pharmaceutical ingredients (APIs) and bioactive heterocycles[1].

Chemical Identity & Physical Properties
To establish a baseline for analytical characterization and stoichiometric calculations, the

quantitative data for 2-(4-nitrophenoxymethyl)-1,3-dioxolane is summarized below[1][2]:
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Property Value

Chemical Name 2-(4-Nitrophenoxymethyl)-1,3-dioxolane

CAS Number 179246-35-6

Molecular Formula C₁₀H₁₁NO₅

Molecular Weight 225.20 g/mol

Typical Purity Standard ≥95% (Commercial Grade)

Structural Class Aryl Ether / Cyclic Acetal

Mechanistic Utility in Drug Design
The strategic value of 2-(4-nitrophenoxymethyl)-1,3-dioxolane lies in the causality behind its

structural design—specifically, the use of the 1,3-dioxolane protecting group[3].

Aldehydes are highly electrophilic and prone to unwanted nucleophilic attacks, oxidation, or

spontaneous polymerization during multi-step syntheses[4]. By masking the aldehyde as a 1,3-

dioxolane ring, the molecule gains exceptional thermodynamic stability under basic,

nucleophilic, and reducing conditions[5]. This enables orthogonal reactivity:

Chemoselective Reduction: The nitro group can be reduced to an aniline without cleaving the

acetal.

Chemoselective Deprotection: The acetal can be hydrolyzed under mild aqueous acidic

conditions to reveal the aldehyde without affecting the nitro group[6].
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Divergent synthetic pathways of 2-(4-nitrophenoxymethyl)-1,3-dioxolane.

Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems,

incorporating mechanistic causality for every reagent choice.

Protocol A: Williamson Ether Synthesis of the Core
Scaffold
Objective: Synthesize 2-(4-nitrophenoxymethyl)-1,3-dioxolane via the bimolecular nucleophilic

substitution (S_N2) of 2-(bromomethyl)-1,3-dioxolane by 4-nitrophenol.

Mechanistic Causality:

Base Selection (K₂CO₃): Potassium carbonate is a mild, non-nucleophilic base. It is perfectly

suited to deprotonate 4-nitrophenol (pKa ~7.1) to generate the reactive phenoxide anion

without causing base-catalyzed degradation of the sensitive dioxolane ring[7].

Solvent Selection (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It aggressively

solvates the potassium cation while leaving the phenoxide anion unsolvated ("naked"). This

drastically increases the nucleophilicity of the phenoxide, accelerating the S_N2

displacement of the primary bromide.
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1. Deprotonation
Mix 4-Nitrophenol + K2CO3 in DMF

2. Alkylation
Add 2-(Bromomethyl)-1,3-dioxolane (80°C)

3. Quench & Extract
Cool to RT, add H2O, extract with EtOAc

4. Wash & Dry
Wash with Brine, dry over Na2SO4

5. Purification
Concentrate & Column Chromatography

Click to download full resolution via product page

Step-by-step experimental workflow for the Williamson ether synthesis.

Self-Validating Workflow:

Setup: In a dry flask under inert atmosphere, dissolve 4-nitrophenol (1.0 eq) in anhydrous

DMF. Add K₂CO₃ (1.5 eq) and stir for 15 minutes to allow complete deprotonation (the

solution will turn deep yellow)[7].
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Alkylation: Dropwise add 2-(bromomethyl)-1,3-dioxolane (1.2 eq). Heat the reaction to 80°C

for 4–6 hours.

In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography

(Hexane:EtOAc). The reaction is complete when the bright yellow spot of the starting

nitrophenoxide is entirely consumed[7].

Workup & Validation: Cool to room temperature and quench with distilled water. Extract three

times with Ethyl Acetate (EtOAc). Crucial step: Wash the combined organic layers

extensively with brine (5x) to pull all residual DMF into the aqueous phase.

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced

pressure, and purify via silica gel chromatography to yield the pure product.

Protocol B: Downstream Transformations
Once the core scaffold is isolated, it can be directed down two distinct pathways depending on

the target API:

Pathway 1: Chemoselective Nitro Reduction To synthesize 2-(4-aminophenoxymethyl)-1,3-

dioxolane, the compound is subjected to catalytic hydrogenation using Palladium on Carbon

(Pd/C) under an H₂ atmosphere. Causality: Pd/C rapidly and cleanly reduces the nitroarene

to an aniline at room temperature. Because the 1,3-dioxolane ring lacks pi-bonds or

reducible functional groups, it remains completely inert to these conditions, ensuring 100%

chemoselectivity.

Pathway 2: Acidic Acetal Deprotection To unmask the (4-nitrophenoxy)acetaldehyde, the

compound is treated with 1M aqueous HCl in Tetrahydrofuran (THF). Causality: Dioxolanes

are kinetically labile in the presence of hydronium ions. The acid protonates the acetal

oxygen, triggering ring-opening, while the excess water acts as a nucleophile to drive the

equilibrium toward the formation of the free aldehyde and ethylene glycol byproduct[5][6].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.researchgate.net/publication/230743048_Greene's_Protective_Groups_in_Organic_Synthesis
https://dokumen.pub/greenes-protective-groups-in-organic-synthesis-2-volume-set-1-2-6-ed-9781394319343-9781394319350.html
https://pubs.acs.org/doi/10.1021/acsomega.8b00539
https://www.benchchem.com/product/b071002?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rdchemicals.com/chemicals.php?mode=searchname&searchtext=focus+synthesis&page=0
https://synquestlabs.com/ProductV2/ProductDetail/71380
https://synquestlabs.com/ProductV2/ProductDetail/71380
https://dokumen.pub/greenes-protective-groups-in-organic-synthesis-2-volume-set-1-2-6nbsped-9781394319343-9781394319350.html
https://www.benchchem.com/product/b043116
https://www.researchgate.net/publication/390399501_Greene's_Protective_Groups_in_Organic_Synthesis
https://pubs.acs.org/doi/10.1021/acsomega.8b00159
https://pdf.benchchem.com/119/Application_Notes_and_Protocols_for_the_Williamson_Ether_Synthesis_of_Substituted_Nitroaromatics.pdf
https://www.benchchem.com/product/b071002/docs#what-is-2-4-nitro-phenoxymethyl-dioxolane
https://www.benchchem.com/product/b071002/docs#what-is-2-4-nitro-phenoxymethyl-dioxolane
https://www.benchchem.com/product/b071002/docs#what-is-2-4-nitro-phenoxymethyl-dioxolane
https://www.benchchem.com/product/b071002/docs#what-is-2-4-nitro-phenoxymethyl-dioxolane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071002?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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